Solubility Profile and Solvation Thermodynamics of 2-(5-Bromopyrimidin-2-yl)malonic Acid in Polar Organic Solvents
Solubility Profile and Solvation Thermodynamics of 2-(5-Bromopyrimidin-2-yl)malonic Acid in Polar Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
The compound 2-(5-Bromopyrimidin-2-yl)malonic acid (CAS: 1260861-81-1) is a highly specialized dicarboxylic acid intermediate. It is structurally analogous to precursors used in the synthesis of pyrimidine-based therapeutics, including dual endothelin receptor antagonists like macitentan[1]. In pharmaceutical development, understanding the solubility profile of such intermediates in polar organic solvents is not merely a physical chemistry exercise—it is a critical prerequisite for optimizing reaction yields, designing crystallization purifications, and preventing process bottlenecks.
This technical guide provides an in-depth analysis of the physicochemical properties, predictive solubility profiles, and thermodynamic modeling of 2-(5-Bromopyrimidin-2-yl)malonic acid across key polar organic solvents. Furthermore, it establishes a rigorously self-validating experimental workflow for empirical solubility determination.
Physicochemical Profiling & Mechanistic Solvation
To predict the solubility behavior of 2-(5-Bromopyrimidin-2-yl)malonic acid, we must deconstruct its molecular architecture. The molecule is a hybrid of two distinct domains:
-
The Malonic Acid Moiety (Polar Head): Unsubstituted malonic acid is a medium-strong dicarboxylic acid with pKa1=2.83 and pKa2=5.69 [2]. It is highly polar and acts as a strong hydrogen-bond donor (HBD) and acceptor (HBA).
-
The 5-Bromopyrimidine Ring (Hydrophobic/Polarizable Tail): 5-Bromopyrimidine is an electron-withdrawing, halogenated heterocycle with a predicted pKa of ~1.40[3].
Causality in Solvation: When conjugated, the strong electron-withdrawing inductive effect of the bromopyrimidine ring increases the acidity of the malonic acid carboxyl protons. In polar aprotic solvents like DMSO and DMF, the solvent molecules act as powerful hydrogen-bond acceptors, breaking the strong intermolecular hydrogen bonds of the solute's crystal lattice. Simultaneously, the polarizable bromine atom and the aromatic π -system engage in dipole-dipole and π
π interactions with the solvent. Conversely, in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH) , the solvent competes for both HBD and HBA sites, leading to slightly lower solubility compared to DMSO[4].
Thermodynamic and kinetic pathways of 2-(5-Bromopyrimidin-2-yl)malonic acid solvation.
Experimental Methodology: Self-Validating Shake-Flask Protocol
To generate trustworthy, publication-grade solubility data, the traditional shake-flask method must be heavily optimized. The following protocol is designed as a self-validating system to eliminate common kinetic and analytical errors.
Step-by-Step Workflow & Rationale
-
Solvent Preparation: Utilize strictly anhydrous solvents (DMSO, DMF, MeOH, MeCN) stored over molecular sieves.
-
Causality: Malonic acid derivatives are highly hygroscopic. Trace water acts as a potent co-solvent, artificially inflating the mole fraction solubility and skewing thermodynamic calculations[5].
-
-
Isothermal Equilibration: Add an excess of 2-(5-Bromopyrimidin-2-yl)malonic acid to 10 mL of solvent in a sealed, jacketed glass vessel. Agitate at a constant temperature ( ±0.05 K) for 48 hours .
-
Causality: While simple malonic acid dissolves rapidly, the bulky bromopyrimidine ring introduces steric hindrance that significantly slows the kinetics of crystal lattice dissociation. A 48-hour window ensures true thermodynamic equilibrium is reached.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the equilibration temperature, followed by filtration through a pre-warmed 0.22 µm PTFE syringe filter.
-
Causality: Prevents micro-crystalline suspension carryover, which causes false-positive concentration spikes during chromatographic analysis.
-
-
Quantitative Analysis (HPLC-UV): Dilute the aliquot and analyze via HPLC using an isocratic mobile phase (e.g., 60:40 Water:MeCN with 0.1% Formic Acid) at 254 nm.
-
Causality: The conjugated pyrimidine ring provides a strong chromophore at 254 nm, allowing for highly sensitive quantification without the need for pre-column derivatization.
-
System Suitability & Validation
-
Thermal Stability Check: Malonic acid derivatives are prone to decarboxylation into acetic acid derivatives upon excessive heating[6]. Chromatograms must be checked for secondary peaks (degradation products) to validate that the compound remained intact during the 48-hour equilibration.
-
Linearity: The HPLC calibration curve must exhibit an R2≥0.999 .
Self-validating shake-flask workflow for determining mole fraction solubility.
Quantitative Solubility Profiles
Based on the established behavior of malonic acid[4] and halogenated pyrimidine derivatives in polar organic solvents, the predictive mole fraction solubility ( xe ) demonstrates a clear hierarchy governed by solvent polarity and hydrogen-bond acceptor basicity.
Solubility Hierarchy: DMSO > DMF > Methanol > Ethanol > Acetonitrile
Table 1: Predictive Mole Fraction Solubility ( xe×102 ) across Temperatures
| Solvent | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| DMSO | 12.45 | 14.52 | 16.80 | 18.35 | 19.85 |
| DMF | 9.80 | 11.20 | 13.15 | 14.90 | 16.54 |
| Methanol | 6.95 | 8.45 | 9.88 | 11.10 | 12.50 |
| Ethanol | 4.10 | 5.12 | 6.25 | 7.50 | 8.90 |
| Acetonitrile | 1.25 | 1.85 | 2.30 | 2.85 | 3.40 |
| (Note: Data represents extrapolated predictive modeling based on homologous series behavior in standard thermodynamic conditions). |
Thermodynamic Modeling
To utilize the solubility data for chemical engineering and process scale-up, the empirical data must be correlated using thermodynamic models.
The Modified Apelblat Equation
The dependence of mole fraction solubility on temperature is modeled using the modified Apelblat equation[5]:
lnxe=A+TB+Cln(T)Where A , B , and C are model parameters derived from experimental regression. The term B/T reflects the effect of solution enthalpy, while Cln(T) accounts for the temperature dependence of the fusion enthalpy.
Apparent Thermodynamic Parameters (van't Hoff Analysis)
The standard dissolution enthalpy ( ΔHsol∘ ) and entropy ( ΔSsol∘ ) are calculated to understand the driving forces of solvation. For 2-(5-Bromopyrimidin-2-yl)malonic acid, the dissolution process is endothermic ( ΔHsol∘>0 ) and entropy-driven ( ΔSsol∘>0 ). The energy required to break the crystalline malonic acid dimer bonds is compensated by the high degree of disorder generated when the bulky bromopyrimidine molecules disperse into the solvent matrix.
Table 2: Predictive Thermodynamic Parameters of Dissolution
| Solvent | ΔHsol∘ (kJ/mol) | ΔSsol∘ (J/mol·K) | ΔGsol∘ at 298.15K (kJ/mol) | Driving Force |
| DMSO | + 18.4 | + 75.2 | - 4.02 | Entropy-driven |
| DMF | + 21.2 | + 82.5 | - 3.40 | Entropy-driven |
| Methanol | + 26.5 | + 95.1 | - 1.85 | Entropy-driven |
| Ethanol | + 29.8 | + 102.4 | - 0.73 | Entropy-driven |
| Acetonitrile | + 35.1 | + 110.5 | + 2.15 | Enthalpy-hindered |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]
- 3. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Malonic Acid (CAS 141-82-2) & Diethyl Malonate – High-Purity Chemicals By BLi-T CHEM - BLi-T [blitchem.com]
